molecular formula C15H15N3O4 B2512894 N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide CAS No. 921991-71-1

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide

Cat. No.: B2512894
CAS No.: 921991-71-1
M. Wt: 301.302
InChI Key: XQXZGPROSPJARL-UHFFFAOYSA-N
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Description

“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a complex organic compound. It is a derivative of benzofuran, a heterocyclic compound that is ubiquitous in nature . Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and unique. The benzofuran moiety is a key structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran derivatives have been synthesized through various chemical reactions. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling .

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research on compounds related to N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide primarily focuses on their synthesis, structural characterization, and potential applications in various fields such as pharmaceuticals and material science. One study involved the synthesis and characterization of novel 1,3,4-oxadiazole derivatives, highlighting their structural features through techniques like X-ray crystallography and NMR spectroscopy. These compounds were evaluated for their optical properties, demonstrating varied absorption and emission spectra based on their substituent groups, which could have implications for their use in optical materials or biological imaging applications (Jiang et al., 2012).

Antimicrobial and Cytotoxic Activities

Another area of research involves the evaluation of these derivatives for their biological activities. For instance, some derivatives have shown promising antimicrobial activities against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents. Furthermore, certain compounds have exhibited cytotoxic activities against cancer cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Enzyme Inhibition and Pharmacological Potential

The derivatives of this compound have also been explored for their ability to inhibit enzymes of pharmacological interest. Some studies have focused on their role as enzyme inhibitors, showing significant inhibition against specific targets. These findings underline the potential of these compounds in drug development, especially for diseases where enzyme inhibition can be therapeutically beneficial (Taha et al., 2016).

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This suggests that “N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide” and similar compounds could be subjects of future research in the field of drug discovery .

Properties

IUPAC Name

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-8(2)13(19)16-15-18-17-14(22-15)11-7-9-5-4-6-10(20-3)12(9)21-11/h4-8H,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXZGPROSPJARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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